

An In-depth Technical Guide to (3-Nitrophenyl)methanesulfonyl chloride

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Compound of Interest

Compound Name: (3-Nitrophenyl)methanesulfonyl
chloride

Cat. No.: B1316798

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For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, physicochemical properties, and key technical data for **(3-Nitrophenyl)methanesulfonyl chloride**, a reagent with applications in organic synthesis and pharmaceutical research. The information is compiled from safety data sheets and relevant chemical literature to ensure a thorough understanding for safe handling and effective use in a laboratory setting.

Chemical Identification and Properties

(3-Nitrophenyl)methanesulfonyl chloride is a nitro-substituted aromatic sulfonyl chloride. Such compounds are important intermediates in the synthesis of more complex molecules due to the reactivity of the sulfonyl chloride group.

Property	Value	Reference
CAS Number	58032-84-1	[1]
Molecular Formula	C ₇ H ₆ ClNO ₄ S	[1]
Molecular Weight	235.65 g/mol	[1]
IUPAC Name	(3-nitrophenyl)methanesulfonyl chloride	[2]
InChI Key	IUYFKLDRPZLAQQ-UHFFFAOYSA-N	[2]
Purity	≥95%	[2]


Hazard Identification and GHS Classification

According to the Safety Data Sheet provided by Angene Chemical, **(3-Nitrophenyl)methanesulfonyl chloride** is classified as a hazardous substance.[1] Proper personal protective equipment (PPE) and handling procedures are mandatory.

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure	3	H335: May cause respiratory irritation

Data sourced from Angene Chemical Safety Data Sheet.[1]

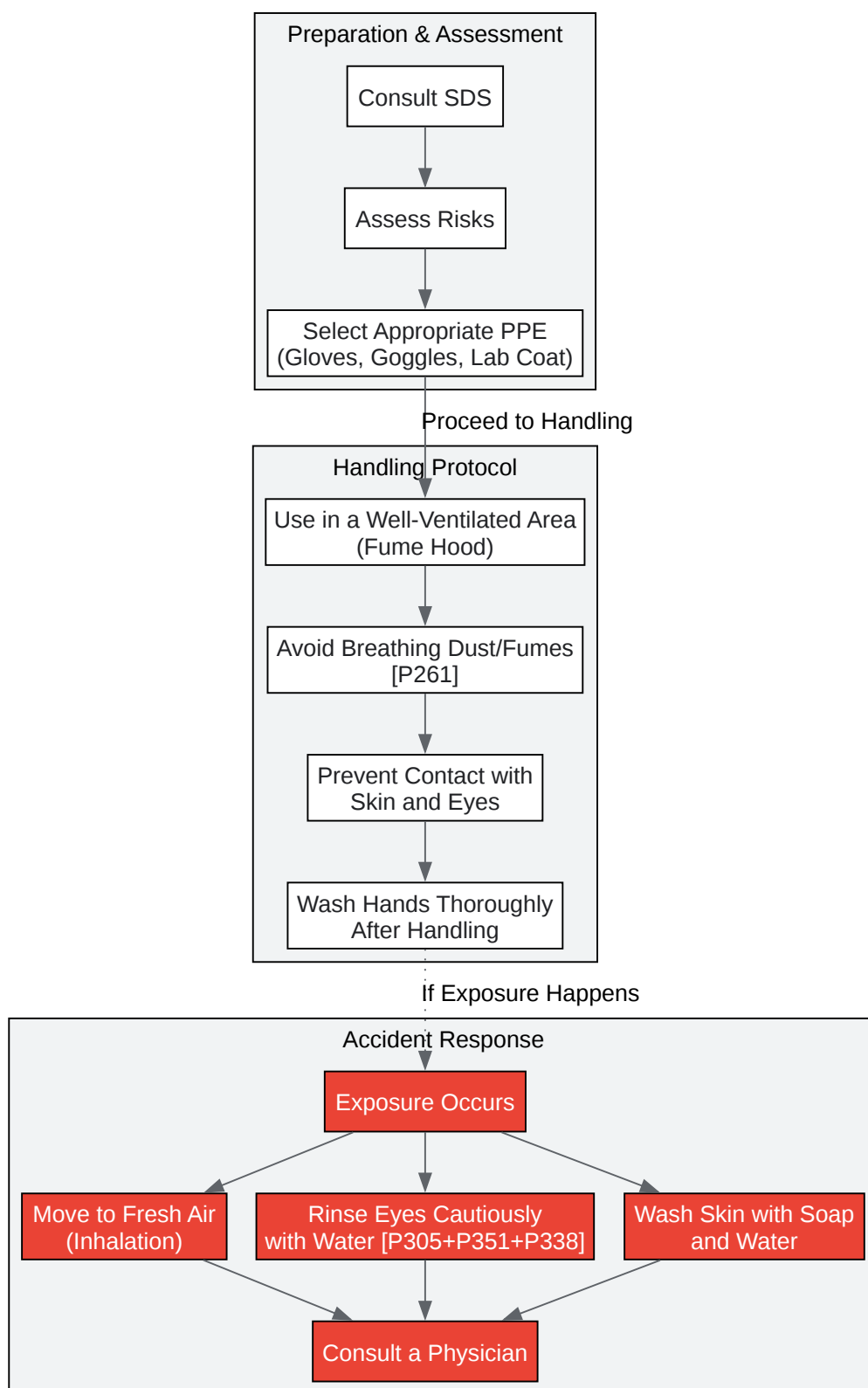
GHS Pictograms:

-  alt text

Signal Word:Warning[1]

Safe Handling and Emergency Protocols

The following diagrams outline the mandatory workflow for handling this chemical and the appropriate response in case of accidental exposure.



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Caption: Workflow for the safe handling of **(3-Nitrophenyl)methanesulfonyl chloride**.

First Aid Measures

In the event of exposure, immediate action is crucial. The following protocols are based on standard first aid procedures for this type of chemical.^[1]

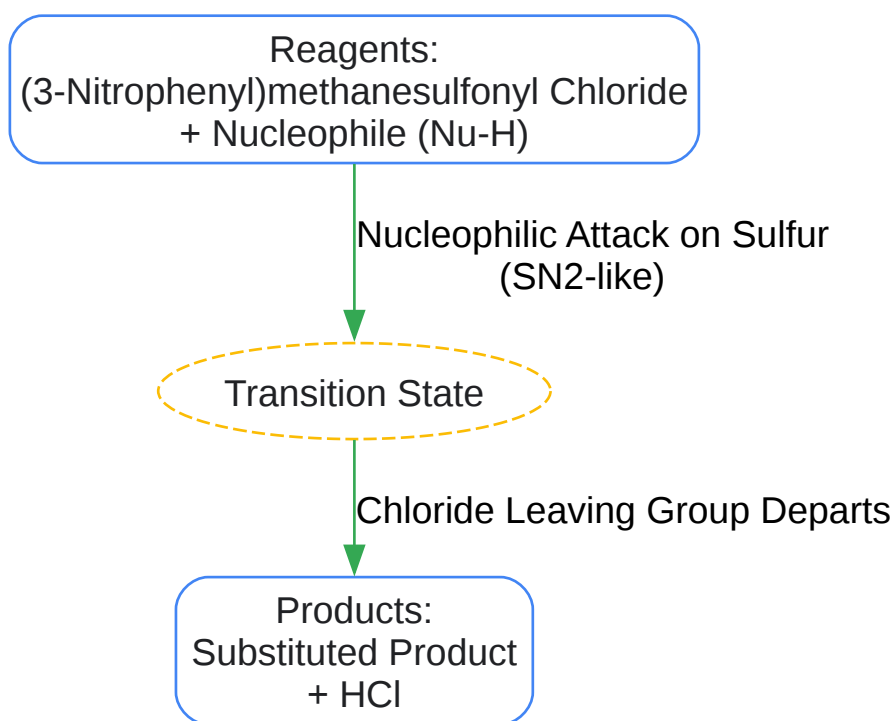
Exposure Route	First Aid Protocol
Inhalation	Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician.
Skin Contact	Wash off immediately with soap and plenty of water. Consult a physician.
Eye Contact	Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.
Ingestion	Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Data sourced from Angene Chemical Safety Data Sheet.^[1]

Reactivity and Synthetic Applications

Methanesulfonyl chlorides and their derivatives are versatile reagents in organic synthesis, primarily used to convert alcohols into good leaving groups (mesylates) for nucleophilic substitution reactions. They also react with amines to form stable sulfonamides, a functional group present in many pharmaceutical compounds.^{[3][4]}

The core reactivity involves a nucleophile attacking the electrophilic sulfur atom, leading to the displacement of the chloride ion. This reaction typically proceeds via a concerted SN2-type mechanism at the sulfur center.^{[5][6]}



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Caption: Generalized reaction pathway for nucleophilic substitution at the sulfonyl center.

The nitro group on the phenyl ring acts as an electron-withdrawing group, which can influence the reactivity of the sulfonyl chloride moiety. This electronic effect is a key consideration for scientists in designing synthetic pathways.

Example Experimental Protocol: Synthesis of a Sulfonyl Chloride

While a specific protocol for **(3-Nitrophenyl)methanesulfonyl chloride** is not readily available in the cited literature, a general and robust method for synthesizing related aryl-methanesulfonyl chlorides has been described. The following protocol is for the synthesis of the isomeric (4-Nitrophenyl)methanesulfonyl chloride and serves as a representative example of the chemical transformations involved.

Reaction: Conversion of an S-alkyl isothiourea salt to the corresponding sulfonyl chloride via oxidative chlorination.^[7]

Methodology:

- Formation of Isothiourea Salt: An appropriate alkyl halide (e.g., 4-nitrobenzyl halide, 5 mmol) is refluxed with thiourea (5 mmol) in ethanol (5 mL) for 1 hour.
- Isolation: After the reaction, the solvent is removed under vacuum. The resulting residue is washed with ether (3 x 5 mL) to yield the S-alkyl isothiourea salt as a solid. This intermediate is typically used without further purification.[7]
- Reaction Setup: The S-alkyl isothiourea salt is transferred to a three-necked, round-bottomed flask equipped with a thermometer and an addition funnel, and placed in an ice bath. Water (0.45 mL) and acetonitrile (10 mL) are added to create a vigorously stirred mixture.[7]
- Oxidative Chlorination: A solution of tert-butyl hypochlorite (t-BuOCl) in acetonitrile is added dropwise to the mixture. The internal temperature must be maintained between 0-20 °C during the addition.[7]
- Workup: After stirring for an additional 30 minutes post-addition, the solvent is removed under vacuum. Ether (15 mL) is added to dissolve the residue.
- Purification: The ether layer is washed with water (2 x 10 mL) and dried over anhydrous sodium sulfate (Na₂SO₄). Concentration under vacuum yields the desired sulfonyl chloride product, which can be further purified by recrystallization.[7]

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